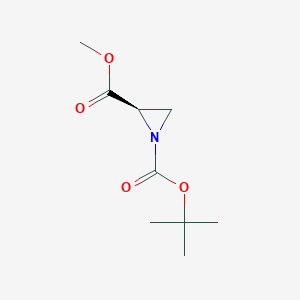
(R)-1-tert-Butyl 2-methyl aziridine-1,2-dicarboxylate
Vue d'ensemble
Description
“®-1-tert-Butyl 2-methyl aziridine-1,2-dicarboxylate” is a compound with a unique molecular structure that has attracted significant attention from scientists and researchers due to its potential applications in various fields of research and industry. It has a molecular formula of C9H15NO4 and a molecular weight of 201.22 .
Synthesis Analysis
The synthesis of “®-1-tert-Butyl 2-methyl aziridine-1,2-dicarboxylate” involves several steps. One method involves the use of trifluoroacetic acid and triethylamine in dichloromethane at temperatures between -10 and 0 degrees Celsius . Another method involves the use of Boc anhydride in acetonitrile at 20 degrees Celsius .
Molecular Structure Analysis
The InChI code for “®-1-tert-Butyl 2-methyl aziridine-1,2-dicarboxylate” is 1S/C9H15NO4/c1-9(2,3)14-8(12)10-5-6(10)7(11)13-4/h6H,5H2,1-4H3/t6-,10?/m1/s1 . This code provides a unique representation of the molecule’s structure.
Physical And Chemical Properties Analysis
“®-1-tert-Butyl 2-methyl aziridine-1,2-dicarboxylate” is a liquid at room temperature . It should be stored in a sealed container in a cool, dry place, preferably under -20 degrees Celsius . The compound has a predicted boiling point of 248.7±33.0 degrees Celsius and a predicted density of 1.189±0.06 g/cm3 .
Applications De Recherche Scientifique
Synthesis and Building Block Potential
(R)-1-tert-Butyl 2-methyl aziridine-1,2-dicarboxylate and its derivatives have been explored as potential building blocks in organic synthesis. One study focused on the synthesis of tert-butyl (2R,3R)-2-cyano-3-formyl-aziridine-1-carboxylate, highlighting its potential as a building block for amino alcohols and polyamines (Jähnisch, 1997).
Catalysis and Ring Expansion Studies
The compound has been studied in the context of catalysis and ring expansion. One research focused on the rhodium(I) catalyzed carbonylative ring expansions of N-tert-butyl-2-phenylaziridine and N-tert-butyl-2-methylaziridine, revealing insights into the activation of the breaking C-N bond by hyperconjugation (Ardura, López, & Sordo, 2006).
Application in Asymmetric Synthesis
The use of chiral N-tert-butylsulfinyl vinyl aziridine ligands, derived from (R)-tert-butanesulfinamide, in asymmetric synthesis was explored. These ligands were used in rhodium-catalyzed asymmetric 1,4-addition of aryl boronic acids to cyclic enones, achieving high yields and excellent enantioselectivities (Chen, Chen, Guo, & Xia, 2013).
Stereoselective Recognition Studies
Investigations into the stereoselective recognition of aziridine with a Co(III) complex were conducted, providing potential insights for catalytic epoxidation processes (Bobb, Alhakimi, Studniki, Lough, & Chin, 2002).
Use as Chiral Auxiliary
The compound has been used as a chiral auxiliary in various synthetic processes. For instance, its enantiomers were prepared and used in the synthesis of dipeptides, demonstrating its versatility as an auxiliary and a chiral building block (Studer, Hintermann, & Seebach, 1995).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propriétés
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2R)-aziridine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4/c1-9(2,3)14-8(12)10-5-6(10)7(11)13-4/h6H,5H2,1-4H3/t6-,10?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHKDZMSOHBQKDL-ZMMDDIOLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90650735 | |
| Record name | 1-tert-Butyl 2-methyl (2R)-aziridine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90650735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-tert-Butyl 2-methyl aziridine-1,2-dicarboxylate | |
CAS RN |
1239355-46-4 | |
| Record name | 1-tert-Butyl 2-methyl (2R)-aziridine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90650735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Bromo-5-fluoro-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1384721.png)

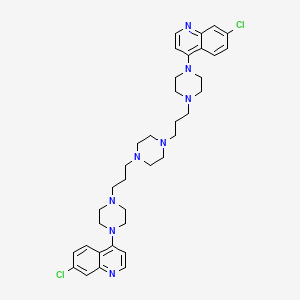
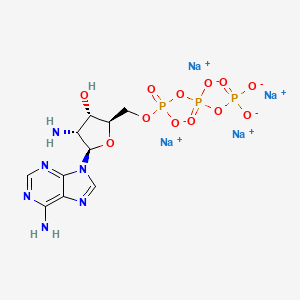
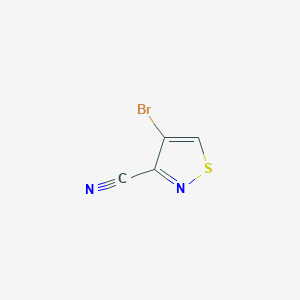
![1-[(2-Bromo-5-nitrophenyl)methyl]-4-methylpiperidine](/img/structure/B1384729.png)
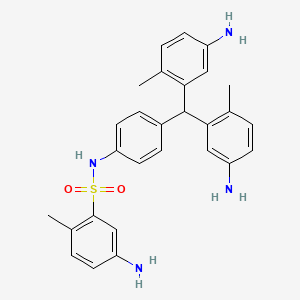
![6-Bromo-2-chloro-4-fluoro-1-methyl-1H-benzo[d]imidazole](/img/structure/B1384733.png)


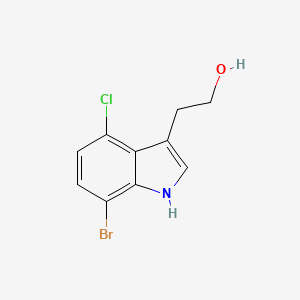
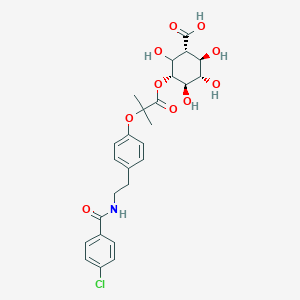
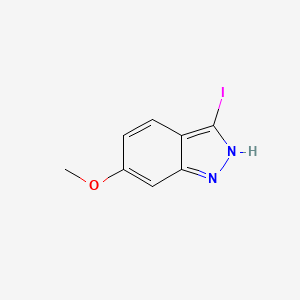
![Dimethyl 2-(3,5-difluorobenzoyl)-2-{2-[4-(methylsulfonyl)phenyl]-2-oxoethyl}malonate](/img/structure/B1384741.png)